3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid
Description
Chemical Structure and Properties The compound 3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid (CAS: [redacted], Molecular Formula: C₁₂H₁₇NO₄) is a pyrrole derivative featuring a central 1H-pyrrol ring substituted with methyl groups at positions 3 and 5, an ethoxycarbonyl group at position 4, and a propanoic acid side chain at position 2 (Figure 1). Its molecular weight is 239.27 g/mol, with a purity of 95% and storage requirements at +4°C .
Applications
This compound is classified as a "building block" in synthetic chemistry, indicating its utility as an intermediate in synthesizing complex molecules for pharmaceuticals, agrochemicals, or materials science. Its ethoxycarbonyl (ester) and carboxylic acid functional groups make it reactive toward hydrolysis, nucleophilic substitution, or condensation reactions .
Properties
IUPAC Name |
3-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-4-17-12(16)11-7(2)9(13-8(11)3)5-6-10(14)15/h13H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXALGWKMQJHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)CCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving an α,β-unsaturated carbonyl compound and an amine.
Substitution Reactions: The ethoxycarbonyl and dimethyl groups are introduced through substitution reactions using appropriate reagents.
Formation of the Propanoic Acid Moiety: The propanoic acid group is introduced through a carboxylation reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
3-[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxycarbonyl and dimethyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to proteins and enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- Pyrrole core : Aromatic heterocycle with nitrogen.
- Ethoxycarbonyl group : Ester moiety susceptible to hydrolysis.
- Carboxylic acid : Polar, ionizable group enhancing solubility.
Reactivity and Stability
- Target Compound : The ethoxycarbonyl group may undergo hydrolysis to yield a carboxylic acid derivative under acidic/basic conditions. The pyrrole ring’s aromaticity confers stability but limits electrophilic substitution reactivity compared to benzene derivatives.
- The ester and carboxylic acid groups share similar reactivity with the target compound .
- Thiadiazole Derivative (C₁₂H₁₀FN₃O₃S) : The thiadiazole ring enhances electron-withdrawing effects, increasing acidity of the carboxylic acid. The fluorine atom may improve metabolic stability in pharmaceutical contexts .
Key Differentiators
Core Heterocycle : The target’s pyrrole ring contrasts with thiadiazole (C₁₂H₁₀FN₃O₃S) or pyran () cores, affecting electronic properties and binding interactions in biological systems.
Substituent Effects : Methyl groups on the pyrrole enhance lipophilicity, whereas fluorine (C₁₂H₁₀FN₃O₃S) or cyclohexyl (CAS 460720-14-3) groups alter steric and electronic profiles.
Application Scope : While the target is a general-purpose intermediate, analogs like 3,6'-disinapoyl sucrose () are specialized for nutraceuticals, illustrating structural diversity’s impact on utility .
Biological Activity
3-[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid (CAS Number: 39160-88-8) is a pyrrole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is , with a molecular weight of 239.27 g/mol. The compound is classified as an irritant and requires careful handling in laboratory settings .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have been shown to inhibit the growth of various bacterial strains through mechanisms that disrupt cell wall synthesis and alter membrane permeability.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | TBD |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging tests. Compounds with similar structures have demonstrated the ability to neutralize free radicals, suggesting a protective role against oxidative stress.
Table 2: Antioxidant Activity Assays
Cytotoxicity and Antiproliferative Effects
Research indicates that the compound may possess cytotoxic effects against certain cancer cell lines. Studies have shown that similar pyrrole derivatives can induce apoptosis in tumor cells.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The results demonstrated an IC50 value of approximately 25 µM after 48 hours of treatment, indicating significant antiproliferative activity.
The biological activity of this compound may be attributed to its ability to interact with various cellular targets:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
- Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative damage in cells.
Q & A
Advanced Research Question
- Docking studies: Model interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina, focusing on the carboxylic acid and pyrrole moieties as potential binding motifs .
- ADMET prediction: Use tools like SwissADME to assess bioavailability, metabolic stability, and toxicity risks .
- Molecular dynamics simulations: Evaluate conformational flexibility in aqueous or lipid environments to inform drug design .
How should researchers address conflicting data on the compound’s solubility and stability?
Advanced Research Question
- Solubility profiling: Test in buffered solutions (pH 2–12) and organic solvents (DMSO, ethanol) using nephelometry or UV-Vis spectroscopy .
- Stability studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .
- Counterion screening: Explore salt forms (e.g., sodium or hydrochloride) to enhance aqueous solubility if needed .
What are the key applications of this compound in medicinal chemistry research?
Basic Research Question
- Peptide mimetics: The propanoic acid group can mimic natural amino acids in protease inhibitor design .
- Metal-chelating agents: The pyrrole and carboxylic acid groups may coordinate transition metals for catalytic or diagnostic applications .
- Building block for heterocycles: Used to synthesize fused-ring systems (e.g., indoles or pyrazoles) via cycloaddition or annulation reactions .
How can the compound’s electronic properties be exploited in materials science?
Advanced Research Question
- Conjugated systems: Incorporate into π-extended polymers or dyes for optoelectronic devices, leveraging the pyrrole ring’s electron-donating capacity .
- Coordination polymers: React with metal ions (e.g., Zn or Cu) to form porous frameworks for gas storage or catalysis .
- Surface functionalization: Graft onto nanoparticles via the carboxylic acid group for biomedical imaging or drug delivery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
